2-(4-benzylpiperazin-1-yl)-N'-(3-bromo-4-methoxybenzylidene)acetohydrazide
Description
2-(4-Benzylpiperazin-1-yl)-N'-(3-bromo-4-methoxybenzylidene)acetohydrazide is a hydrazone derivative featuring a benzylpiperazine core linked to an acetohydrazide scaffold. The benzylidene moiety is substituted with a bromo group at position 3 and a methoxy group at position 4, introducing steric and electronic effects that may influence its pharmacological properties.
Properties
CAS No. |
303105-89-7 |
|---|---|
Molecular Formula |
C21H25BrN4O2 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H25BrN4O2/c1-28-20-8-7-18(13-19(20)22)14-23-24-21(27)16-26-11-9-25(10-12-26)15-17-5-3-2-4-6-17/h2-8,13-14H,9-12,15-16H2,1H3,(H,24,27)/b23-14+ |
InChI Key |
QCLGUCXHTZJQFZ-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)Br |
Origin of Product |
United States |
Biological Activity
2-(4-benzylpiperazin-1-yl)-N'-(3-bromo-4-methoxybenzylidene)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H25BrN4O2, with a molecular weight of 429.35 g/mol. The compound features a piperazine ring, a hydrazide functional group, and various aromatic substituents that may influence its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticonvulsant activity : Analogous compounds have shown efficacy in models of epilepsy, suggesting potential for treating seizure disorders.
- Antimicrobial properties : Some derivatives have demonstrated activity against various bacterial strains.
- Anticancer effects : Certain benzylpiperazine derivatives have been investigated for their ability to inhibit cancer cell proliferation.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Interaction : Compounds featuring benzylpiperazine moieties often interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing neuronal activity.
- Ion Channel Modulation : Similar compounds have been shown to modulate voltage-gated sodium channels, which is crucial in the context of anticonvulsant activity.
- Enzyme Inhibition : The hydrazide functional group may facilitate interactions with specific enzymes implicated in disease processes.
Case Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant properties of related piperazine derivatives using the maximal electroshock (MES) test. Compounds similar to this compound showed significant protection against seizures at doses ranging from 100 mg/kg to 300 mg/kg. The most effective derivatives were noted for their delayed onset yet prolonged action, suggesting favorable pharmacokinetic profiles .
Case Study 2: Antimicrobial Efficacy
Another investigation tested various benzylpiperazine derivatives against common bacterial strains. The results indicated that modifications to the piperazine structure could enhance antimicrobial potency, with some compounds displaying minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .
Table 1: Anticonvulsant Activity Summary
| Compound ID | Dose (mg/kg) | MES Protection (%) | Time Point (h) |
|---|---|---|---|
| Compound A | 100 | 80 | 0.5 |
| Compound B | 300 | 90 | 4 |
| Compound C | 200 | 75 | 0.5 |
Table 2: Antimicrobial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | <10 |
| Compound B | S. aureus | <20 |
| Compound C | P. aeruginosa | <15 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Benzylidene Moiety
The benzylidene substituents critically modulate bioactivity. For example:
- Compound 206 (N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazide) demonstrated moderate acetylcholinesterase (AChE) inhibition (IC₅₀ = 29.5 µM) due to the para-hydroxyl group, though it was less potent than galantamine .
- N'-(4-methoxybenzylidene)-2-(1H-1,2,4-triazol-1-yl)acetohydrazide showed low antifungal activity, suggesting that methoxy substitution alone is insufficient for robust activity .
Piperazine Ring Modifications
Variations in the piperazine ring significantly alter pharmacological profiles:
- 2-[4-(4-Nitrophenyl)piperazin-1-yl]-N'-(substituted benzylidene)acetohydrazides exhibited weak AChE inhibition, with IC₅₀ values >100 µM, highlighting the detrimental effect of nitro groups on anticholinesterase activity .
Key Observations :
- Halogen substituents (e.g., bromo, chloro) may enhance receptor binding via halogen bonds, but activity depends on positional selectivity (meta vs. para) .
- Methoxy groups improve solubility but require complementary substituents (e.g., bromo) for efficacy .
- Piperazine derivatives with nitro or sulfonyl groups show reduced activity compared to benzylpiperazines .
Characterization :
- Spectroscopic Data : FT-IR (N-H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹), ¹H/¹³C NMR (benzylidene proton at δ 8.2–8.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- Crystallography : Related compounds (e.g., N'-(4-methoxybenzylidene)-2-(triazol-1-yl)acetohydrazide) adopt planar conformations, stabilized by intramolecular hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
